molecular formula C19H17ClF3N3O B2896445 (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 1025152-62-8

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one

Numéro de catalogue: B2896445
Numéro CAS: 1025152-62-8
Poids moléculaire: 395.81
Clé InChI: XIHUVKUBAQPOIZ-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one ( 1025152-62-8) is a high-purity chemical compound offered with a minimum purity of >90% to 99% . This molecule has a molecular formula of C19H17ClF3N3O and a molecular weight of 395.81 . It is characterized by a piperazine core linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and an (E)-3-phenylprop-2-en-1-one (chalcone) moiety . This specific structure, particularly the E-configured enone system, makes it a valuable scaffold in medicinal chemistry and materials science research. It serves as a key synthetic intermediate for developing novel bioactive molecules, as evidenced by its use in cited scientific literature . Researchers can procure this compound from multiple global suppliers, with availability ranging from 1 mg to 10 g . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O/c20-16-12-15(19(21,22)23)13-24-18(16)26-10-8-25(9-11-26)17(27)7-6-14-4-2-1-3-5-14/h1-7,12-13H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHUVKUBAQPOIZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClF3N3OC_{18}H_{19}ClF_3N_3O. Its structure features a piperazine ring, a chlorinated pyridine moiety, and a phenylpropene backbone, which are critical for its biological activity.

Key Structural Features:

  • Piperazine Ring: Often associated with various pharmacological effects.
  • Chlorinated Pyridine: Enhances lipophilicity and biological interaction.
  • Trifluoromethyl Group: Imparts unique electronic properties affecting reactivity and binding affinity.

Anticancer Activity

Research indicates that compounds with similar structural features demonstrate significant anticancer properties. For instance, studies have shown that derivatives containing trifluoromethyl and chlorinated pyridine groups exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation in human prostate (PC3) and breast cancer (MCF7) cells has been documented, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
PC35.2
MCF74.8
HCT1163.6

Antimicrobial Activity

Similar compounds in the literature have shown remarkable antimicrobial properties. The presence of the piperazine ring is often linked to enhanced antibacterial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine and pyridine moieties significantly influence the biological activity of the compound. For example:

  • Substituents on the Piperazine Ring: Variations can enhance selectivity towards specific targets.
  • Positioning of Chlorine and Trifluoromethyl Groups: Their placement affects both lipophilicity and binding interactions with biological targets.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the pharmacological potential of the target compound:

  • Inhibition of Sfp-PPTase:
    A study identified that related piperazine derivatives effectively inhibited Sfp-PPTase, an enzyme implicated in bacterial virulence. The compound’s structural similarity suggests it may also exhibit this inhibitory effect .
  • Cytotoxicity in Cancer Models:
    In vitro assays demonstrated that analogs of the compound significantly reduced cell viability in various cancer models, supporting its potential as an anticancer therapeutic agent .

Comparaison Avec Des Composés Similaires

Key Structural Variations

The compound’s analogs differ primarily in substituents on the piperazine ring, propenone chain, or aromatic systems. Below is a comparative analysis:

Compound Name Key Structural Features Potential Impact on Properties Reference
(E)-1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one - Cl and CF₃ on pyridine
- (E)-propenone-phenyl
Enhanced metabolic stability, lipophilicity, and electronic effects for target binding
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70) - Thiophen-2-ylthio substituent
- Saturated propanone chain
Increased electron density via sulfur; potential for redox activity or altered pharmacokinetics
3-[4-(2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one - Ethoxy-phenyl linker
- 4-pyridinyl group
Extended conjugation; possible π-π stacking or hydrogen bonding with targets
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one - Benzodioxolylmethyl group
- 2-methoxyphenyl
Improved membrane permeability due to lipophilic benzodioxole; steric hindrance
(2E)-3-Amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide - Cyano and thioamide groups
- Amino substitution
Enhanced hydrogen-bonding capacity; potential for metal coordination

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) and Chloro (Cl) Groups : These electron-withdrawing groups in the parent compound may stabilize the pyridine ring and enhance interactions with hydrophobic pockets in biological targets. Analogs lacking these groups (e.g., benzodioxole derivatives) might exhibit reduced binding affinity but improved solubility .
  • Thiophen-2-ylthio vs. Phenyl : The sulfur atom in RTB70 introduces polarizability and redox activity, which could alter metabolic pathways compared to the purely aromatic phenyl group .

Méthodes De Préparation

Preparation Methods

Synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Nucleophilic Aromatic Substitution

The piperazine intermediate is synthesized via nucleophilic aromatic substitution (NAS) between 2,3-dichloro-5-(trifluoromethyl)pyridine and piperazine. The chlorine at position 2 of the pyridine ring is displaced by the secondary amine of piperazine due to activation by electron-withdrawing groups (-Cl and -CF₃).

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 80–100°C under reflux.
  • Molar Ratio : 1:1.2 (pyridine derivative:piperazine).
  • Yield : 65–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight
The electron-deficient pyridine ring facilitates attack by the piperazine’s nitrogen, forming a stable aromatic amine. The reaction is regioselective for position 2 due to steric and electronic effects.

Synthesis of 1-(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)ethanone

The piperazine intermediate is acetylated to generate the acetophenone derivative required for chalcone formation.

Procedure

  • Acylation Agent : Acetyl chloride or acetic anhydride.
  • Base : Triethylamine (TEA) or sodium bicarbonate.
  • Solvent : Dichloromethane (DCM) at 0–5°C.
  • Yield : 80–85% after recrystallization from ethanol.

Characterization

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, COCH₃), 3.45–3.70 (m, 8H, piperazine), 7.85 (s, 1H, pyridine-H).
  • IR : 1685 cm⁻¹ (C=O stretch).

Claisen-Schmidt Condensation to Form the Chalcone

The final step involves condensation of 1-(4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)ethanone with benzaldehyde to yield the α,β-unsaturated ketone.

Optimized Protocol

  • Reagents : Benzaldehyde (1.2 equiv), NaOH (10% w/v in ethanol).
  • Conditions : Microwave irradiation (300 W, 80°C, 15 min) or conventional reflux (6–8 h).
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield and Selectivity

  • Yield : 70–78% (microwave) vs. 60–65% (conventional).
  • Stereochemistry : Exclusive (E)-isomer due to kinetic control and conjugation stabilization.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 7.40–8.10 (m, 5H, Ph), 7.90 (d, J = 15.6 Hz, 1H, CH=CO), 6.95 (d, J = 15.6 Hz, 1H, CH=CO).
  • HPLC Purity : >98%.

Alternative Synthetic Routes and Modern Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yield by enhancing reaction kinetics. This method is preferred for scale-up due to reduced energy consumption.

Solid-Phase Synthesis

A grinding method using NaOH-impregnated alumina as a base has been reported for analogous chalcones, offering solvent-free conditions and easier purification.

Critical Analysis of Reaction Parameters

Table 1: Comparative Analysis of Claisen-Schmidt Condensation Methods
Parameter Conventional Reflux Microwave-Assisted Solid-Phase Grinding
Time 6–8 h 15 min 2 h
Yield (%) 60–65 70–78 65–70
Solvent Used Ethanol Ethanol None
Energy Efficiency Low High Moderate
Scalability Moderate High Limited

Data synthesized from.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-condensation or dimerization is mitigated by controlled stoichiometry (excess benzaldehyde) and low-temperature initiation.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the chalcone from unreacted starting materials.
  • Stereochemical Control : The (E)-isomer dominates due to conjugation stabilization; Z-isomers are rarely observed.

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized base catalysts (e.g., NaOH on alumina) enable reuse across multiple batches.
  • Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction time for NAS and condensation steps.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one?

Answer:
The synthesis typically involves coupling a piperazine derivative with a propenone moiety. A standard approach includes:

  • Reagents : Use of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine and a carboxylic acid derivative (e.g., 3-phenylprop-2-enoic acid) with coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) .
  • Conditions : Reactions are conducted in anhydrous DMF under nitrogen, with triethylamine as a base, at room temperature or mild heating (~40–60°C) .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) are used to isolate the product.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR confirm the (E)-configuration of the propenone group and the piperazine-pyridine linkage. Aromatic protons and trifluoromethyl signals are diagnostic .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for research use) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 432.0765) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions may arise from isomerism or impurities. Mitigation strategies:

  • Multi-Technique Validation : Combine NMR (e.g., NOESY for stereochemistry) with X-ray crystallography (if crystals are obtainable) .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for different conformers .
  • LC-MS/MS : Detect trace impurities or degradation products that may skew data .

Advanced: What computational methods are used to predict the compound’s biological activity and target interactions?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., kinases or GPCRs due to the piperazine moiety’s prevalence in such targets) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate substituent effects (e.g., trifluoromethyl group’s electronegativity) with bioactivity .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Answer:

  • Crystal Growth : The compound’s flexibility (due to the propenone group) may hinder crystallization. Use vapor diffusion with mixed solvents (e.g., DCM/methanol) .
  • Refinement : SHELXL refines structures against high-resolution data (<1.0 Å), with attention to disorder in the trifluoromethyl group .
  • Twinned Data : If twinning occurs, use the TwinRotMat tool in PLATON to deconvolute overlapping reflections .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?

Answer:

  • Core Modifications : Vary the pyridine (e.g., replace Cl with Br) or propenone (e.g., substitute phenyl with thiophene) to probe electronic effects .
  • Biological Assays : Test analogs against target panels (e.g., kinase inhibition assays) and correlate with physicochemical parameters (logP, polar surface area) .
  • Metabolic Stability : Use liver microsome assays to assess the impact of substituents on half-life (e.g., trifluoromethyl enhances metabolic resistance) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.